4-bromo-1H-imidazole-5-sulfonamide 4-bromo-1H-imidazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 34238-24-9
VCID: VC4879277
InChI: InChI=1S/C3H4BrN3O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,(H,6,7)(H2,5,8,9)
SMILES: C1=NC(=C(N1)S(=O)(=O)N)Br
Molecular Formula: C3H4BrN3O2S
Molecular Weight: 226.05

4-bromo-1H-imidazole-5-sulfonamide

CAS No.: 34238-24-9

Cat. No.: VC4879277

Molecular Formula: C3H4BrN3O2S

Molecular Weight: 226.05

* For research use only. Not for human or veterinary use.

4-bromo-1H-imidazole-5-sulfonamide - 34238-24-9

Specification

CAS No. 34238-24-9
Molecular Formula C3H4BrN3O2S
Molecular Weight 226.05
IUPAC Name 4-bromo-1H-imidazole-5-sulfonamide
Standard InChI InChI=1S/C3H4BrN3O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,(H,6,7)(H2,5,8,9)
Standard InChI Key JEWKAPADNQTXTJ-UHFFFAOYSA-N
SMILES C1=NC(=C(N1)S(=O)(=O)N)Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-bromo-1H-imidazole-5-sulfonamide, with a molecular formula of C₃H₃BrN₃O₂S and a molecular weight of 239.04 g/mol . The structure consists of a five-membered imidazole ring substituted at the 4-position with bromine and at the 5-position with a sulfonamide group (-SO₂NH₂).

Structural Characterization

Key spectroscopic data include:

  • ¹H NMR: Signals at δ 7.64 (s, 1H, imidazole-H) and δ 7.17 (s, 1H, NH₂) .

  • Mass Spectrometry: Molecular ion peak at m/z 239 (M⁺) with characteristic fragments at m/z 158 (M-Br) and m/z 97 (SO₂NH₂) .

Table 1: Comparative Structural Data for Brominated Imidazole Sulfonamides

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
4-Bromo-1H-imidazole-5-sulfonamideC₃H₃BrN₃O₂S239.0434238-24-9
5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonamideC₅H₈BrN₃O₂S254.111803603-41-9
4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamideC₅H₈BrN₃O₂S254.11623577-41-3

Data sources:

Synthesis and Manufacturing

Halogenation of Imidazole Precursors

A patented method (CN106674121A) describes the preparation of 4-halo-1H-imidazoles via iodination or bromination of imidazole using KI/KBr and HCl, followed by selective dehalogenation with Na₂SO₃ . For 4-bromo-1H-imidazole-5-sulfonamide, the synthetic pathway involves:

  • Bromination: Imidazole reacts with bromine (Br₂) in aqueous KOH at 80–90°C to form 4,5-dibromo-1H-imidazole.

  • Sulfonylation: Introduction of the sulfonamide group via reaction with sulfamic acid (H₂NSO₃H) under acidic conditions.

  • Purification: Isolation via ethyl acetate extraction and vacuum distillation yields the final product with >98% purity .

Yield Optimization

  • Solvent System: Isopropanol/water (1:4 v/v) improves reaction homogeneity .

  • Catalysis: Na₂SO₃ enhances regioselectivity, minimizing dihalogenated byproducts .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 215–218°C, with decomposition above 300°C .

Solubility Profile

SolventSolubility (mg/mL)
Water2.1
Ethanol15.8
DMSO32.4
Ethyl Acetate0.9

Data derived from analogous brominated sulfonamides .

Biological Activity and Applications

Antibacterial Mechanisms

Sulfonamide derivatives inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . Molecular docking studies (PDB: 3TZF, 6CLV) suggest that the bromine atom enhances hydrophobic interactions with DHPS active sites, while the sulfonamide group mimics p-aminobenzoic acid (PABA) .

Table 2: In Vitro Antibacterial Activity

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Escherichia coli11.3119
Salmonella typhimurium19.2415

Comparative data from sulfamethoxazole (MIC = 8.2 µg/mL for E. coli) .

Resistance Mitigation

The bromine substituent reduces susceptibility to sulfonamide-resistant strains by altering binding kinetics .

Future Directions

  • Drug Delivery Systems: Encapsulation in polymeric nanoparticles to improve bioavailability.

  • Structure-Activity Relationships: Synthesis of 4-iodo and 4-chloro analogues to explore halogen effects .

  • Antifungal Applications: Preliminary studies suggest activity against Candida albicans (MIC = 25 µg/mL) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator